molecular formula C8H5FN2O2 B2430617 7-Fluoro-5-nitro-1H-indole CAS No. 1167055-33-5

7-Fluoro-5-nitro-1H-indole

Cat. No.: B2430617
CAS No.: 1167055-33-5
M. Wt: 180.138
InChI Key: ZKQZDAXQBWVXRV-UHFFFAOYSA-N
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Description

7-Fluoro-5-nitro-1H-indole is a heterocyclic aromatic organic compound. It is a derivative of indole, which is a significant structure in many natural products and pharmaceuticals. The presence of both fluorine and nitro groups in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-nitro-1H-indole can be achieved through several methods. One common approach involves the nitration of 7-fluoroindole. This process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the 5-position of the indole ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-5-nitro-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The indole ring can be oxidized to form different derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 7-Fluoro-5-amino-1H-indole.

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

7-Fluoro-5-nitro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    5-Nitroindole: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    7-Fluoroindole: Lacks the nitro group, which may reduce its potential biological activities.

    5-Fluoro-1H-indole-2-carboxylic acid: Another fluorinated indole derivative with different functional groups.

Uniqueness: 7-Fluoro-5-nitro-1H-indole is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties.

Biological Activity

Introduction

7-Fluoro-5-nitro-1H-indole is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. The presence of both a fluorine atom and a nitro group in its structure enhances its electronic properties, making it a subject of interest for drug development. This article reviews the biological activities associated with this compound, including its potential applications in anti-cancer, anti-bacterial, and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_6F_N_3O_2. The unique arrangement of the fluorine and nitro groups contributes to its reactivity and biological activity. The compound's structure can be summarized as follows:

PropertyDescription
Molecular FormulaC_8H_6F_N_3O_2
Fluorine Position7th position
Nitro Group Position5th position
Indole Ring SystemHeterocyclic aromatic compound

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anti-Cancer Activity :
    • Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the interaction with specific cellular pathways that regulate cell growth and survival.
  • Anti-Bacterial Properties :
    • The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves interference with bacterial cell wall synthesis or function .
  • Anti-Inflammatory Effects :
    • This compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo. This activity may be attributed to the modulation of pro-inflammatory cytokines.

The biological effects of this compound are largely due to its ability to interact with various biological macromolecules:

  • Target Interaction : The compound binds to specific receptors and enzymes, altering their activity and leading to therapeutic effects.
  • Biochemical Pathways : It is involved in multiple biochemical pathways, including those related to apoptosis, inflammation, and microbial resistance .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anti-Cancer Activity : A study demonstrated that treatment with this compound resulted in a significant decrease in the viability of breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways .
  • Evaluation of Antibacterial Activity : Another research project assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, revealing that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a new antibacterial agent .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
7-NitroindoleNitro group at position 7Exhibits strong antimicrobial activity
5-NitroindoleNitro group at position 5Known for anticancer properties
7-Bromo-5-nitroindoleBromine instead of fluorine at position 7Different reactivity due to bromine
4-Methyl-7-nitroindoleMethyl group at position 4Increased lipophilicity enhances bioavailability

The combination of both fluorine and nitro groups in this compound significantly alters its electronic characteristics compared to these similar compounds, contributing to its distinct biological activities.

Properties

IUPAC Name

7-fluoro-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQZDAXQBWVXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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